molecular formula C17H13ClN6O3S B11698615 (4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11698615
M. Wt: 416.8 g/mol
InChI Key: WGDCOJHUIXQZIX-UHFFFAOYSA-N
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Description

The compound (4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazole-based derivative characterized by a 1,2-dihydropyrazol-5-one core functionalized with a hydrazono group, a 4-nitrophenyl substituent at position 3, and a carbothioamide moiety at position 1. This structural complexity positions it within a class of compounds studied for applications in medicinal chemistry, particularly for antimicrobial and anti-inflammatory activities .

Properties

Molecular Formula

C17H13ClN6O3S

Molecular Weight

416.8 g/mol

IUPAC Name

4-[(3-chloro-2-methylphenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C17H13ClN6O3S/c1-9-12(18)3-2-4-13(9)20-21-15-14(22-23(16(15)25)17(19)28)10-5-7-11(8-6-10)24(26)27/h2-8,22H,1H3,(H2,19,28)

InChI Key

WGDCOJHUIXQZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylhydrazine and 4-nitrobenzaldehyde. These reactants undergo condensation reactions under controlled conditions to form the hydrazone intermediate, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups.

Scientific Research Applications

(4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signaling pathways in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbothioamide derivatives are widely explored due to their versatile pharmacological profiles. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

Compound Key Substituents Structural Differences Impact on Properties Reference
Target Compound 3-(4-nitrophenyl), 4-(3-chloro-2-methylphenylhydrazono), 1-carbothioamide N/A High electron-withdrawing nitro group enhances reactivity; chloro-methyl group increases lipophilicity.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-(4-fluorophenyl), 5-phenyl, 1-carbaldehyde Replaces nitro with fluorine; lacks hydrazono and carbothioamide. Reduced electron-withdrawing effects; aldehyde group may limit stability.
4-Chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-chloro, 3-methyl, N-aryl carbothioamide Chloro and methyl substituents instead of nitro and hydrazono groups. Simpler structure with moderate antibacterial activity; chloro group may enhance membrane penetration.
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide Thiadiazole ring, fluorobenzyl, pyrrolidine-carboxamide Replaces pyrazole with thiadiazole; carboxamide instead of carbothioamide. Thiadiazole improves metabolic stability; fluorobenzyl enhances bioavailability.
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides Varied aryl groups on hydrazono moiety Aryl substituents differ (e.g., phenyl vs. 3-chloro-2-methylphenyl). Bulkier substituents (e.g., chloro-methyl) may reduce solubility but improve target specificity.

Crystallographic and Computational Insights

  • Crystal structures of related compounds (e.g., ) confirm planar pyrazole cores and hydrogen-bonding networks involving carbothioamide groups, which stabilize molecular conformations .
  • The target compound’s nitro group likely disrupts hydrogen bonding compared to fluorophenyl analogs , affecting solubility .
  • SHELX software () is critical for resolving structural ambiguities in such derivatives .

Biological Activity

The compound (4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide represents a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C15H13ClN4O3S
  • Molecular Weight : 358.81 g/mol

The presence of various functional groups, such as the hydrazone linkage and the carbothioamide moiety, contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown potent inhibitory effects on cancer cell lines such as MCF-7 and A549. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and apoptosis.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.08EGFR inhibition
Compound BA5490.07Apoptosis induction

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential through various in vivo models. It has demonstrated effectiveness in reducing edema in carrageenan-induced paw edema tests, suggesting its role in inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Pyrazole derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens. Studies indicate that these compounds can act as effective agents against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Staphylococcus aureus32 µg/mLCompound C
Escherichia coli16 µg/mLCompound D

The biological activities of pyrazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and monoamine oxidases (MAOs).
  • Receptor Binding : Certain derivatives exhibit high affinity for specific receptors involved in growth signaling pathways, leading to reduced cell proliferation.
  • Oxidative Stress Modulation : These compounds may also enhance the body's antioxidant defense mechanisms, thereby mitigating oxidative stress associated with various diseases.

Case Study 1: Anticancer Activity

A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anticancer activity against MCF-7 cells. Among the tested compounds, one derivative exhibited an IC50 value of 0.08 µM, showing comparable efficacy to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

Research published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the anti-inflammatory effects of a pyrazole derivative using an HRBC membrane stabilization method. The compound demonstrated significant protective effects at doses ranging from 100 µg to 1000 µg.

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